6-Propylpyridazin-3-amine

Antifolate DHFR inhibition Pneumocystis carinii

Researchers requiring a defined, moderate-potency DHFR inhibitor for assay validation often encounter unreliable or uncharacterized reference compounds. 6-Propylpyridazin-3-amine provides a consistent benchmark: - Measured IC50 of 12,000 nM against Pneumocystis carinii DHFR for direct comparative evaluation. - Defined 6-propyl substitution pattern ensures predictable SAR behavior, unlike generic pyridazine scaffolds. - Available as a high-purity research reagent with confirmed analytical data.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B15050259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propylpyridazin-3-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(C=C1)N
InChIInChI=1S/C7H11N3/c1-2-3-6-4-5-7(8)10-9-6/h4-5H,2-3H2,1H3,(H2,8,10)
InChIKeyMMDMHWYCKDVFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propylpyridazin-3-amine Building Block Profile


6-Propylpyridazin-3-amine (CAS 1057672-69-1, C7H11N3, MW 137.18 g/mol) is a 3-aminopyridazine derivative bearing an n-propyl substituent at the 6-position of the pyridazine ring . The compound is characterized by predicted physicochemical parameters including a boiling point of 320.5±22.0 °C, density of 1.076±0.06 g/cm3, and a pKa of 5.48±0.10 . As a primary aromatic amine on a heteroaromatic diazine scaffold, it serves as a versatile intermediate for further derivatization at the 3-amino position [1].

6-Propylpyridazin-3-amine: Why Substitution Fails


Substitution at the 6-position of 3-aminopyridazine fundamentally alters both biological activity and physicochemical properties in a non-linear fashion. Historical SAR work from 1948 demonstrated that the 6-methyl analog exhibited distinct chemotherapeutic properties when converted to sulfanilamido derivatives, with animal testing revealing the 6-methyl substitution to be particularly effective compared to other 6-substituted variants [1]. More recent structure-activity relationship studies on pyridazine amides revealed that changes to the pyridazine ring substitution pattern generally resulted in significant loss of insecticidal potency, with greater than 10-fold potency differences observed between closely related analogs [2]. Consequently, procurement decisions based purely on core scaffold identity without considering the specific 6-alkyl chain length and structure will result in compounds with unpredictable and potentially non-equivalent performance characteristics in downstream assays and synthetic applications.

6-Propylpyridazin-3-amine Comparative Evidence


DHFR Inhibition: 6-Propyl vs 6-Chloro

In an enzymatic assay against dihydrofolate reductase (DHFR) from Pneumocystis carinii conducted at 37°C, 6-propylpyridazin-3-amine exhibited an IC50 of 12,000 nM (12 μM) [1]. For procurement context, this moderate inhibitory activity may be advantageous when selecting a less potent control compound or a scaffold requiring further optimization rather than a highly potent starting point.

Antifolate DHFR inhibition Pneumocystis carinii Enzymatic assay

Antimicrobial Efficacy: 6-Methyl Advantage

In foundational SAR studies from 1948, a series of 6-substituted 3-aminopyridazines were synthesized and converted to the corresponding sulfanilamido derivatives. Animal testing revealed that the 6-methyl-substituted sulfanilamido-pyridazine exhibited particularly high chemotherapeutic efficacy, distinguishing it from other 6-alkyl variants in the series [1]. This class-level SAR evidence establishes that the identity of the 6-substituent—whether methyl, ethyl, or propyl—is not interchangeable and directly influences biological performance in whole-animal models.

Antimicrobial Sulfonamide In vivo efficacy Structure-activity relationship

Insecticidal SAR: Substitution Pattern Criticality

A comprehensive structure-activity relationship study on [6-(3-pyridyl)pyridazin-3-yl]amides demonstrated that changes to the pyridazine ring generally resulted in a significant loss of insecticidal potency against both green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii) [1]. Optimization from the original hit compound (compound 1) to compound 14 produced greater than 10-fold potency improvement against Aphis gossypii [1]. This finding establishes a class-level principle: modifications to the pyridazine core—including substitution pattern—are not tolerated without substantial, and often detrimental, changes in biological activity.

Insecticide Aphicidal activity Myzus persicae Aphis gossypii Structure-activity relationship

CB2 Agonist Selectivity: Substitution Requirement

A series of 3-amino-6-aryl-pyridazines were identified as CB2 agonists with high efficacy and selectivity against the CB1 receptor [1]. Detailed SAR investigation led to the identification of pyridazine analogue 35, which demonstrated high potency in an in vivo model of inflammatory pain [1]. While the 6-propyl derivative was not the focus of this specific study, the class-level SAR indicates that 3-amino-6-substituted pyridazines can achieve receptor subtype selectivity when the substitution pattern is precisely defined—a property that would not be preserved if a user were to substitute a different 6-alkyl or 6-aryl analog.

CB2 agonist Inflammatory pain Cannabinoid receptor Selectivity Structure-activity relationship

6-Propylpyridazin-3-amine Application Scenarios


DHFR Inhibitor Screening Control & Reference

Based on the measured IC50 of 12,000 nM against Pneumocystis carinii DHFR [1], 6-propylpyridazin-3-amine is appropriate for use as a moderate-potency reference compound or as a negative/control in DHFR inhibition screening campaigns where a low- to moderate-potency benchmark is required. Its established activity level provides a defined performance baseline against which novel DHFR inhibitors can be comparatively evaluated under identical assay conditions (NADPH oxidation monitored at 340 nm, 37°C).

Aza-Diels-Alder Building Block for 3-Amino Functionalization

Recent methodological advances have established that 6-aryl-pyridazin-3-amines can be accessed via highly regioselective aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions [2]. The 3-amino group on the pyridazine scaffold serves as a nucleophilic handle for subsequent acylation, alkylation, or sulfonamide formation. The propyl substituent at the 6-position provides hydrophobic character that may be advantageous in medicinal chemistry programs targeting binding pockets with aliphatic sub-pockets.

Physicochemical Reference: Solubility & pKa Profiling

With predicted physicochemical parameters including a boiling point of 320.5±22.0 °C, density of 1.076±0.06 g/cm3, and pKa of 5.48±0.10 , 6-propylpyridazin-3-amine serves as a valuable reference standard in the 6-alkyl-3-aminopyridazine series. For context, the unsubstituted 3-aminopyridazine (pyridazin-3-amine) has a melting point of 171°C and LogP of -1.2 [3], with solubility systematically characterized in methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, acetone, ethyl acetate, and aniline across temperatures from 288.05 K to 333.35 K [4]. The propyl substitution at the 6-position alters these baseline properties, making the compound useful for SAR studies correlating alkyl chain length with physicochemical and biological behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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